molecular formula C16H30N2O5 B2512036 1,5-(Di-Boc)-3-hydroxy-1,5-diazocane CAS No. 862703-09-1

1,5-(Di-Boc)-3-hydroxy-1,5-diazocane

Cat. No. B2512036
CAS RN: 862703-09-1
M. Wt: 330.425
InChI Key: GXAGUJMSRHGACY-UHFFFAOYSA-N
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Description

1,5-(Di-Boc)-3-hydroxy-1,5-diazocane, also known as Boc-hydroxy-diazocane or BHD, is a synthetic molecule used in a variety of scientific research applications. It is a colorless, crystalline solid which has a melting point of 155-157°C. BHD is widely used as a building block in organic synthesis and as a reagent in peptide and peptoid synthesis. In addition, BHD has been used in the synthesis of various organic compounds such as aldehydes, ketones, amines, and carboxylic acids. The versatility of BHD makes it a valuable molecule for a wide range of scientific research applications.

Scientific Research Applications

Microfluidic Continuous Flow Synthesis : A study demonstrated the use of a microfluidic continuous flow synthesis approach for the production of 1,5-ditosyl-1,5-diazocane-3,7-dione, an important intermediate for the synthesis of high-density energetic oxidizers. This method offers advantages such as reduced reaction time, milder reaction conditions, and higher yields, showcasing the potential for safer and large-scale industrial production of such intermediates (Yang Zou et al., 2020).

Ugi Multicomponent Reaction : Another research focused on the synthesis of diazepane or diazocane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This study highlights a short, two-step approach to synthesizing these systems, though challenges were noted in achieving desired outcomes for diazocane rings (L. Banfi et al., 2007).

Catalyst-Free Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes : Research by Mateus Mittersteiner and colleagues reported a catalyst-free method for synthesizing N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. This method provided high chemo- and regioselectivity with yields up to 96%, showcasing a versatile approach to constructing these heterocyclic compounds (Mateus Mittersteiner et al., 2019).

Synthesis of Dihydropyrimidines : A synthetic method was developed for novel 4-unsubstituted 2-phenyldihydropyrimidines, which involved the cyclization of 4-dimethylamino-1,3-diaza-1,3-butadiene with 1,2-disubstituted ethylenes. This method highlights the application of diaza compounds in synthesizing dihydropyrimidines, which have potential pharmaceutical applications (Y. Nishimura & Hidetsura Cho, 2014).

Domino Process for Synthesizing 1,4-Diazepanes and Benzo[b][1,4]diazepines : A study described a domino process that allows for the synthesis of 1,4-diazepanes and tetrahydro- and decahydro-1,5-benzodiazepines from simple starting materials. This method emphasizes the efficiency and atom economy of generating these compounds, which could be significant for medicinal chemistry (S. Maiti et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound “1,5-(Di-Boc)-3-hydroxy-1,5-diazocane” is amines . The compound is used to protect amines in synthetic reactions . This protection is crucial in multi-step reactions in synthetic organic chemistry as well as in peptide synthesis .

Mode of Action

The “this compound” compound interacts with its targets (amines) through a process known as Boc-protection . The amine attacks a carbonyl site of di-tert-butyl dicarbonate (Boc2O), creating a tert-butyl carbonate leaving group that breaks down to carbon dioxide gas and tert-butoxide . The base then abstracts a proton from the positively charged amine .

Biochemical Pathways

The biochemical pathway affected by “this compound” involves the protection of amines. This protection is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Result of Action

The result of the action of “this compound” is the protection of amines, which are crucial in various chemical reactions . This protection allows for the successful execution of multi-step reactions in synthetic organic chemistry and peptide synthesis .

Action Environment

The action of “this compound” can be influenced by environmental factors such as temperature and pH . For instance, the Boc group is stable towards most nucleophiles and bases . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.

Safety and Hazards

Safety data sheets for “Di-Boc” compounds indicate that they can be hazardous. For example, Di-tert-butyl dicarbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, may cause skin irritation, serious eye damage, and may be fatal if inhaled .

properties

IUPAC Name

ditert-butyl 3-hydroxy-1,5-diazocane-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAGUJMSRHGACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC(C1)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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